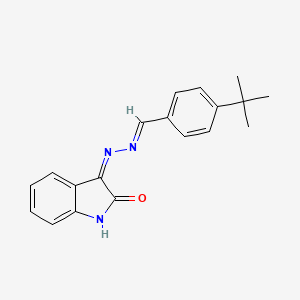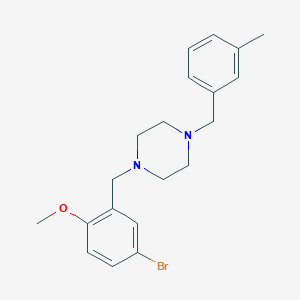
4-tert-butylbenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butylbenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as L1 and is a derivative of indole-3-carboxaldehyde. The synthesis of L1 has been achieved through a variety of methods, and its mechanism of action has been investigated in a number of studies. In
科学研究应用
L1 has been studied for its potential applications in scientific research. One area of research involves the use of L1 as a fluorescent probe for the detection of metal ions. L1 has been shown to selectively bind to certain metal ions, such as copper(II) and zinc(II), and emit fluorescence upon binding. This property makes L1 a useful tool for the detection of metal ions in biological systems.
Another area of research involves the use of L1 as a potential anticancer agent. L1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. The mechanism of action of L1 in cancer cells involves the induction of apoptosis, or programmed cell death. This property makes L1 a promising candidate for the development of new anticancer drugs.
作用机制
The mechanism of action of L1 in both metal ion detection and anticancer activity involves the formation of a complex with the target molecule. In the case of metal ion detection, L1 binds to the metal ion and undergoes a conformational change that results in the emission of fluorescence. In the case of anticancer activity, L1 binds to specific proteins in cancer cells and induces apoptosis.
Biochemical and Physiological Effects
L1 has been shown to have a number of biochemical and physiological effects. In addition to its metal ion detection and anticancer activities, L1 has been shown to have antioxidant properties. This property makes L1 a potential candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using L1 in lab experiments is its ability to selectively bind to certain metal ions and emit fluorescence upon binding. This property makes L1 a useful tool for the detection of metal ions in biological systems. Another advantage of using L1 is its potential as an anticancer agent. However, one limitation of using L1 is its potential toxicity, which must be carefully evaluated in future studies.
未来方向
There are a number of future directions for research involving L1. One area of research involves the optimization of the synthesis method for L1 to improve its yield and purity. Another area of research involves the development of new derivatives of L1 with improved metal ion detection and anticancer activities. Additionally, future studies should investigate the potential toxicity of L1 and its derivatives in order to evaluate their safety for use in biological systems.
Conclusion
4-tert-butylbenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone, or L1, is a chemical compound that has been studied for its potential applications in scientific research. L1 has been shown to have a number of properties, including its ability to selectively bind to certain metal ions and emit fluorescence upon binding, its potential as an anticancer agent, and its antioxidant properties. While L1 shows promise for use in scientific research, further studies are needed to optimize its synthesis method, evaluate its potential toxicity, and develop new derivatives with improved properties.
合成方法
The synthesis of L1 has been achieved through a variety of methods. One method involves the reaction of indole-3-carboxaldehyde with tert-butyl hydrazine in the presence of acetic acid. Another method involves the reaction of indole-3-carboxaldehyde with tert-butyl hydrazine in the presence of hydrochloric acid. Both methods have been shown to produce L1 in good yields.
属性
IUPAC Name |
(3Z)-3-[(E)-(4-tert-butylphenyl)methylidenehydrazinylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-19(2,3)14-10-8-13(9-11-14)12-20-22-17-15-6-4-5-7-16(15)21-18(17)23/h4-12H,1-3H3,(H,21,22,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIFPXHSTHJNHF-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN=C2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N=C\2/C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2,3-dimethoxybenzyl)-2-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6121063.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethyl-5-hepten-1-amine](/img/structure/B6121064.png)
![4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B6121068.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6121072.png)
![(3,4-dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6121083.png)
![1-methyl-N-(1-phenylpropyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6121085.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide](/img/structure/B6121108.png)

![N-[1-(hydroxymethyl)-2-methylpropyl]-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6121129.png)
![N-(3-chlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6121134.png)
![2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B6121151.png)
![4-[5-chloro-4-(4-chloro-2,6-dimethylphenoxy)-3,6-difluoro-2-pyridinyl]morpholine](/img/structure/B6121153.png)
